molecular formula C42H28N6 B14035307 1,1'-Bis(9-phenyl-9H-carbazol-3-yl)-1H,1'H-2,2'-biimidazole

1,1'-Bis(9-phenyl-9H-carbazol-3-yl)-1H,1'H-2,2'-biimidazole

Cat. No.: B14035307
M. Wt: 616.7 g/mol
InChI Key: QALSNBXOUKITSX-UHFFFAOYSA-N
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Description

Molecular Formula: C₄₂H₂₈N₆
CAS Number: 1373316-43-8
Purity: ≥98%

This compound features a biimidazole core bridged by two 9-phenylcarbazole groups at the 3-positions. Its molecular weight (616.71 g/mol) and aromatic substituents suggest applications in optoelectronics or as a ligand in metal complexes.

Properties

Molecular Formula

C42H28N6

Molecular Weight

616.7 g/mol

IUPAC Name

9-phenyl-3-[2-[1-(9-phenylcarbazol-3-yl)imidazol-2-yl]imidazol-1-yl]carbazole

InChI

InChI=1S/C42H28N6/c1-3-11-29(12-4-1)47-37-17-9-7-15-33(37)35-27-31(19-21-39(35)47)45-25-23-43-41(45)42-44-24-26-46(42)32-20-22-40-36(28-32)34-16-8-10-18-38(34)48(40)30-13-5-2-6-14-30/h1-28H

InChI Key

QALSNBXOUKITSX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=C(C=C3)N4C=CN=C4C5=NC=CN5C6=CC7=C(C=C6)N(C8=CC=CC=C87)C9=CC=CC=C9)C1=CC=CC=C12

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves the following key steps:

  • Preparation of the carbazole derivative, specifically 9-phenyl-9H-carbazole or its functionalized intermediates.
  • Formation of the biimidazole core via coupling reactions.
  • Final assembly of the bis-substituted biimidazole compound through palladium-catalyzed cross-coupling or nucleophilic substitution reactions.

Preparation of Carbazole Precursors

A crucial precursor is 9-phenylcarbazole derivatives, which are often synthesized via lithiation and subsequent borylation reactions. For example, the synthesis of 9-phenyl-3,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole involves:

Step Reagents & Conditions Yield Notes
Lithiation of 3,6-dibromo-9-phenylcarbazole n-Butyllithium at -78°C in dry THF - Controlled temperature essential
Borylation with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Maintained at -78°C, then quenched with ammonium acetate 70-77% Purification by recrystallization from acetone

This intermediate is key for subsequent Suzuki or Stille coupling reactions to introduce the biimidazole moiety.

Formation of the Biimidazole Core

The biimidazole unit, 1H,1'H-2,2'-biimidazole, can be synthesized by coupling imidazole derivatives under basic conditions with copper catalysts. An example synthetic route involves:

Step Reagents & Conditions Yield Notes
Reaction of 1H,1'H-2,2'-biimidazole with aryl halides Cs2CO3, Cu2O in N,N-dimethylformamide (DMF) at 140°C for 72 h under inert atmosphere ~34% Purification by flash chromatography and recrystallization

This method allows the introduction of aryl groups onto the biimidazole core, which is essential for the final bis-substituted product.

Assembly of this compound

The final compound is typically synthesized by coupling the carbazole boronate ester intermediates with halogenated biimidazole derivatives using palladium-catalyzed cross-coupling reactions such as Suzuki coupling.

Step Reagents & Conditions Yield Notes
Suzuki coupling of 9-phenylcarbazole boronate ester with halogenated biimidazole Pd catalyst (e.g., PdCl2(dppf)), potassium acetate, 1,4-dioxane, 95°C, 24 h 70-85% Purification by column chromatography and recrystallization

This method ensures high purity (≥98%) and structural integrity of the target compound.

Summary Table of Preparation Methods

Step Reaction Type Reagents & Catalysts Conditions Yield (%) Purification
1 Lithiation & Borylation n-BuLi, 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane -78°C to -50°C, THF 70-77 Recrystallization from acetone
2 Biimidazole formation Cs2CO3, Cu2O DMF, 140°C, 72 h, inert atmosphere ~34 Flash chromatography, recrystallization
3 Suzuki coupling PdCl2(dppf), potassium acetate 1,4-dioxane, 95°C, 24 h 70-85 Column chromatography, recrystallization

Research Discoveries and Insights

  • The tuning of oxidation states in metal complexes using biimidazole ligands has been demonstrated, highlighting the importance of the biimidazole core in coordination chemistry.
  • Functionalization of carbazole units with boronate esters provides versatile intermediates for constructing complex conjugated systems, aiding in the synthesis of advanced materials for optoelectronic applications.
  • The palladium-catalyzed Suzuki coupling method is preferred for its efficiency and mild conditions, yielding high-purity products suitable for further applications in organic electronics.
  • The biimidazole-based compounds exhibit interesting electronic properties, making their synthesis valuable for research in materials science and photophysics.

Chemical Reactions Analysis

Types of Reactions

1,1’-Bis(9-phenyl-9H-carbazol-3-yl)-1H,1’H-2,2’-biimidazole can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce specific functional groups within the molecule.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the phenyl rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

1,1’-Bis(9-phenyl-9H-carbazol-3-yl)-1H,1’H-2,2’-biimidazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1’-Bis(9-phenyl-9H-carbazol-3-yl)-1H,1’H-2,2’-biimidazole involves its interaction with specific molecular targets and pathways. Its unique structure allows it to participate in electron transfer processes, making it useful in electronic applications. In biological systems, it may interact with proteins or nucleic acids, influencing their function and activity .

Comparison with Similar Compounds

Structural Analogs of Biimidazole Derivatives

a. 5,5'-Di(naphthalen-2-yl)-1,1'-diphenyl-2,2'-biimidazole (Compound 3)

  • Molecular Formula : C₃₈H₂₆N₄
  • Key Features : Naphthyl substituents at the 5,5'-positions enhance π-conjugation compared to phenyl groups.
  • Properties :
    • Melting Point: 275.7–277.3°C
    • Synthesis: Prepared via Suzuki coupling (72 hours, 43% yield) .
    • Planarity: Bulky naphthyl groups may reduce planarity between imidazole rings compared to smaller substituents .

b. 1,1'-Bis(4-methoxyphenyl)-2,2'-biimidazole (Compound 1b)

  • Key Features : Methoxy groups introduce electron-donating effects.
  • Synthesis : Achieved via iodination and Ullmann coupling (24-hour reaction) .
  • Comparison : The methoxy substituents improve solubility and alter electronic properties relative to the carbazole-based target compound, which has stronger electron-withdrawing characteristics .

c. 4,5-Bis[(E)-2-phenylethenyl]-1H,1'H-2,2'-biimidazole (KA1)

  • Key Features : Phenylethenyl groups extend conjugation, leading to a lower energy gap (3.21 eV in gas phase).
  • Applications : Demonstrated antimicrobial activity (e.g., 14 mm inhibition zone against Bacillus subtilis) and solvent-dependent fluorescence .

  • Contrast : The target compound’s carbazole groups likely offer superior charge-transport properties for optoelectronics, whereas KA1’s ethenyl groups prioritize luminescence and bioactivity .
Carbazole-Based Analogues

a. 9,9'-Diphenyl-9H,9'H-3,3'-bicarbazole

  • Molecular Formula : C₃₆H₂₄N₂
  • Comparison : The absence of imidazole nitrogen atoms limits metal-binding ability, making the target compound more versatile in catalysis or materials science .

b. 9-([1,1'-Biphenyl]-3-yl)-3-bromo-9H-carbazole

  • Key Features : Bromine atom enables further functionalization (e.g., cross-coupling reactions).
  • Applications : Used in pharmaceuticals and organic electronics due to its halogenated aromatic core .
  • Contrast: The target compound’s biimidazole core provides additional sites for structural modification and electronic tuning compared to monofunctionalized carbazoles .
Substituent Effects on Properties
Compound Substituents Planarity Key Properties
Target Compound 9-Phenylcarbazole at 3,3' Moderate High rigidity, potential for coordination
1,1',5,5'-Tetraphenyl-2,2'-biimidazole Phenyl at 1,1',5,5' Low Steric hindrance limits conjugation
KA1 Phenylethenyl at 4,5 High Solvatochromic fluorescence
  • Planarity : Biimidazoles with smaller substituents (e.g., KA1) achieve greater planarity, enhancing π-π stacking and optoelectronic performance. The target compound’s bulky carbazole groups likely reduce planarity but improve thermal stability .
  • Coordination Chemistry : Platinum(IV) complexes with 2,2'-biimidazole ligands (e.g., PtH₂biimCl₄·H₂O) demonstrate antimicrobial activity, suggesting the target compound could similarly act as a ligand .

Q & A

Q. What are the common synthetic routes for 1,1'-Bis(9-phenyl-9H-carbazol-3-yl)-1H,1'H-2,2'-biimidazole?

The compound is typically synthesized via cross-coupling reactions. For example, Suzuki-Miyaura coupling can link carbazole and biimidazole units using palladium catalysts (e.g., Pd(dppf)Cl₂) and boron-containing intermediates (e.g., pinacol boronic esters). Key steps include refluxing in 1,4-dioxane under inert atmospheres, with yields optimized by adjusting catalyst loading and reaction time (76–92% yields reported) . Purification involves column chromatography (e.g., silica gel, EtOAc/hexane eluent) .

Q. How is the crystal structure of this compound determined, and what software is used for refinement?

Single-crystal X-ray diffraction is the gold standard. Data collection uses area-detector diffractometers (e.g., Bruker SMART APEX), with refinement via SHELX software (e.g., SHELXL for small-molecule refinement). Parameters include R factors (<0.1), unit cell dimensions, and torsion angles to confirm molecular geometry . Weak interactions (C–H⋯N/C) stabilize the crystal lattice .

Q. What spectroscopic techniques validate the compound’s structure?

  • NMR : ¹H/¹³C NMR confirms substituent positions (e.g., aromatic protons at δ 7.0–8.0 ppm, imidazole CH₂ at δ 5.7 ppm) .
  • IR : Absorptions at ~1600 cm⁻¹ (C=N) and ~3050 cm⁻¹ (aromatic C–H) are diagnostic .
  • HRMS : Matches calculated molecular weights (e.g., C₃₉H₂₇N₅ requires [M+H]⁺ = 590.2284) .

Advanced Research Questions

Q. How do electronic properties (e.g., HOMO-LUMO gaps) influence applications in optoelectronics?

The extended π-conjugation between carbazole and biimidazole units reduces the HOMO-LUMO gap, enhancing charge transport in organic light-emitting diodes (OLEDs). Computational studies (DFT) predict emission wavelengths and triplet-state energies, critical for designing blue-emitting materials . Experimental validation includes cyclic voltammetry (oxidation potentials ~1.2 V vs. Ag/Ag⁺) .

Q. What strategies resolve data contradictions in crystallographic refinement?

Discrepancies in R factors or thermal parameters may arise from disordered solvent molecules or twinning. Solutions include:

  • Using SQUEEZE (in PLATON) to model solvent regions .
  • Applying restraints to bond lengths/angles in SHELXL .
  • Comparing multiple datasets to confirm torsion angles (e.g., imidazole dihedral angles 43.7–55.8°) .

Q. How is the compound’s thermal stability assessed for high-temperature applications?

Differential scanning calorimetry (DSC) measures decomposition temperatures (Tₐ >250°C for related biimidazoles). Thermogravimetric analysis (TGA) shows <5% mass loss below 300°C, indicating suitability for device fabrication .

Methodological Tables

Q. Table 1: Representative Synthesis Conditions

Reaction StepCatalyst/ReagentSolventTemp (°C)Yield (%)Ref.
Suzuki CouplingPd(dppf)Cl₂, KOAc1,4-Dioxane13075–92
PurificationSilica gelEtOAc/HexaneRT

Q. Table 2: Key Crystallographic Data

ParameterValueRef.
Space GroupTriclinic, P1
Unit Cell (Å)a=5.625, b=8.826, c=17.367
R Factor0.040 (R₁), 0.120 (wR₂)
Dihedral Angles43.7°–55.8° (imidazole-carbazole)

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